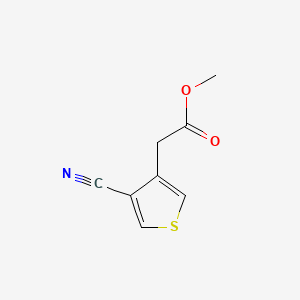

Methyl 2-(4-cyanothiophen-3-yl)acetate

Description

Methyl 2-(4-cyanothiophen-3-yl)acetate is an organic ester featuring a thiophene ring substituted with a cyano (-CN) group at the 4-position and an acetoxymethyl (-CH₂COOCH₃) group at the 3-position. This compound combines the electron-withdrawing nature of the cyano group with the aromatic heterocyclic properties of thiophene, making it a candidate for applications in medicinal chemistry, materials science, and synthetic organic chemistry. Its reactivity is influenced by the electron-deficient thiophene core, which can facilitate nucleophilic substitutions or cycloaddition reactions.

Properties

Molecular Formula |

C8H7NO2S |

|---|---|

Molecular Weight |

181.21 g/mol |

IUPAC Name |

methyl 2-(4-cyanothiophen-3-yl)acetate |

InChI |

InChI=1S/C8H7NO2S/c1-11-8(10)2-6-4-12-5-7(6)3-9/h4-5H,2H2,1H3 |

InChI Key |

NZXNJIRBHXMBKG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CSC=C1C#N |

Origin of Product |

United States |

Preparation Methods

a. Electrophilic Cyanation

- Method: Use of cyanide sources such as sodium cyanide (NaCN) or potassium cyanide (KCN) in the presence of catalysts or directing groups.

- Procedure: The thiophene ring undergoes electrophilic substitution at the 4-position with cyanide, which is facilitated by the electron-rich nature of the ring.

Thiophene derivative + KCN → 4-Cyanothiophene derivative

- Reaction Conditions: Usually performed in polar solvents like DMF or DMSO at elevated temperatures (80-120°C).

- Regioselectivity is critical; directing groups or protecting groups may be used to favor substitution at the 4-position.

- The nitrile group can be introduced directly onto the ring or via functional group transformations.

b. Cyanation of 3-Substituted Thiophenes

- Starting from 3-substituted thiophenes, selective cyanation at the 4-position can be achieved using transition metal catalysis, such as copper-catalyzed cyanation.

Construction of the Thiophene Ring with Cyanide Substituent via Multicomponent Reactions

Recent advances employ multicomponent reactions (MCRs) for efficient synthesis:

- Gewald Reaction: A three-component reaction involving ketones, malononitrile, and sulfur to generate substituted thiophenes.

- Application: Starting with appropriate aldehydes or ketones that bear the cyano group, the Gewald reaction can be adapted to produce 4-cyanothiophenes.

Aromatic aldehyde + Malononitrile + Sulfur → 4-Cyanothiophene derivative

- Advantages: High yields, regioselectivity, and operational simplicity.

Functionalization of 4-Cyanothiophene Derivatives to Methyl 2-(4-cyanothiophen-3-yl)acetate

Once the 4-cyanothiophene core is synthesized, it can be functionalized at the 3-position via:

- Lithiation followed by electrophilic quenching: To introduce the methyl acetate group.

- Cross-coupling reactions: Such as Suzuki or Stille coupling, to append the methyl 2-(substituted)acetate moiety.

- Lithiation: Use of n-Butyllithium (n-BuLi) at low temperatures to deprotonate the 3-position.

- Electrophilic Addition: Quenching with methyl chloroacetate or related reagents to form the ester linkage.

Summary of the Synthetic Route with Data Table

Recent literature emphasizes the efficacy of transition metal-catalyzed cyanation for regioselective nitrile introduction, especially using copper or palladium catalysts. These methods offer high regioselectivity and functional group tolerance, crucial for synthesizing complex derivatives like this compound.

Additionally, multistep sequences involving the Gewald reaction have been optimized for producing substituted thiophenes with nitrile groups, providing versatile platforms for further functionalization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-cyanothiophen-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted thiophene derivatives.

Scientific Research Applications

Methyl 2-(4-cyanothiophen-3-yl)acetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-cyanothiophen-3-yl)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Key Comparative Analysis

Electronic and Steric Effects

- Thiophene vs. Imidazole/Quinazolinone: this compound’s thiophene ring is less basic than imidazole (pKa ~14.5 for thiophene vs. ~7 for imidazole), making it less likely to participate in acid-base interactions. The cyano group further enhances electron deficiency, increasing reactivity toward nucleophiles compared to diphenylimidazole derivatives . Quinazolinone-based esters (e.g., ) exhibit sulfur-mediated reactivity but lack the cyano group’s strong electron-withdrawing effect .

Functional Group Reactivity

- Cyano Group: The -CN substituent distinguishes this compound from simpler thiophene esters (e.g., Methyl 2-thienyl acetate, ). This group can participate in click chemistry (e.g., Huisgen cycloaddition) or serve as a nitrile precursor for amide synthesis.

- Ester vs. Acid : Unlike 2-(4-hydroxy-3-methoxyphenyl)acetic acid (), the methyl ester group in the target compound enhances lipophilicity, favoring membrane permeability in drug design .

Research Findings and Implications

- Medicinal Chemistry: The cyano-thiophene motif is understudied compared to imidazole or quinazolinone derivatives but could mimic bioisosteres of aromatic rings in drug candidates, improving metabolic stability .

- Materials Science : The electron-deficient nature of the compound may enhance charge transport in organic semiconductors, contrasting with phenylacetoacetates used in polymer synthesis .

- Gaps in Data: Direct pharmacological or catalytic data for this compound are absent in the evidence; further studies on its reactivity and biological activity are recommended.

Biological Activity

Methyl 2-(4-cyanothiophen-3-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a cyano group and an acetate moiety. The presence of these functional groups is believed to contribute to its biological activity.

Anticancer Activity

Research has indicated that derivatives of thiophene compounds, including this compound, exhibit significant anticancer properties. A study focusing on various thiophene derivatives demonstrated their ability to inhibit the growth of several cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells.

Table 1: Anticancer Activity of this compound

Key Findings:

- The compound demonstrated an IC50 value of 10.28 μM against MCF-7 cells, indicating potent cytotoxicity.

- In comparison with traditional chemotherapeutics like doxorubicin, this compound exhibited comparable or superior activity in certain assays.

The mechanism underlying the anticancer effects of this compound appears to involve the induction of apoptosis through caspase activation and cell cycle arrest. Studies have shown that this compound can disrupt microtubule dynamics and inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Research indicates that thiophene derivatives possess broad-spectrum antibacterial effects.

Table 2: Antimicrobial Activity

| Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 14 |

Key Findings:

- The compound showed significant inhibition against both Gram-positive and Gram-negative bacteria.

- Its efficacy suggests potential applications in developing new antimicrobial agents.

Case Studies

Several case studies have documented the effects of this compound in vivo and in vitro settings. These studies highlight its therapeutic potential and provide insights into its pharmacokinetics and bioavailability.

Case Study Overview

-

Study on Cancer Cell Lines : This study involved treating various cancer cell lines with different concentrations of this compound and measuring cell viability using the MTT assay.

- Results : Significant reduction in cell viability was observed across all tested lines.

-

Antimicrobial Efficacy Assessment : In this case study, the compound was tested against clinical isolates of bacteria.

- Results : High zones of inhibition were recorded, suggesting effective antibacterial properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(4-cyanothiophen-3-yl)acetate, and how do reaction conditions influence yield?

- Methodology : A common approach involves coupling cyanoacetate derivatives with functionalized thiophenes. For example, methyl cyanoacetate can react with halogenated thiophene precursors under reflux in toluene with NH₄OAc and AcOH (18–48 hours), followed by sulfur-mediated cyclization . Alternative methods include nucleophilic substitution using 2-chloroacetamide derivatives in ethanol with sodium acetate under reflux (30 minutes), achieving ~85% yield after recrystallization . Key variables include solvent polarity, temperature, and catalyst choice.

Q. How can the purity of this compound be validated after synthesis?

- Methodology : Recrystallization using ethanol-dioxane mixtures (1:2 ratio) effectively removes byproducts . Chromatographic techniques (e.g., silica gel column) with ethyl acetate/hexane eluents are recommended for polar impurities. Purity should be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to verify absence of unreacted starting materials .

Q. What spectroscopic techniques are critical for structural characterization?

- Methodology :

- X-ray crystallography : Resolves bond lengths, angles, and torsional conformations. For example, fused thiophene-acetate systems often exhibit planar ring systems (r.m.s. deviation <0.02 Å) and specific Car–C–C=O torsion angles (e.g., −8.4°) . Use SHELX software for refinement, leveraging its robustness in handling high-resolution data .

- NMR/FTIR : ¹H NMR identifies acetate methyl groups (δ ~3.6–3.8 ppm) and thiophene protons (δ ~6.8–7.5 ppm). FTIR confirms ester C=O (1720–1740 cm⁻¹) and nitrile C≡N (2200–2260 cm⁻¹) stretches .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the cyano-thiophene moiety in nucleophilic substitutions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize ground-state geometries and calculate frontier molecular orbitals. The LUMO localization on the cyano group and thiophene ring predicts susceptibility to nucleophilic attack at the 4-position. Compare with experimental data (e.g., reaction rates with amines or thiols) to validate models .

Q. What strategies resolve contradictions in crystallographic data for thiophene-acetate derivatives?

- Methodology : Cross-validate using multiple techniques:

- X-ray vs. neutron diffraction : Resolve hydrogen-bond ambiguities (e.g., O–H⋯N vs. C–H⋯O interactions) .

- SHELXL refinement : Apply TWIN/BASF commands for twinned crystals and use R-free values to assess model bias .

- Cambridge Structural Database (CSD) surveys : Compare torsion angles and packing motifs with analogous structures (e.g., methyl 2-(7-hydroxycoumarinyl)acetate) to identify outliers .

Q. How do steric and electronic effects influence the compound’s bioactivity in medicinal chemistry?

- Methodology :

- SAR studies : Modify substituents (e.g., replace cyano with methoxy or halogens) and assay antimicrobial/antitumor activity. For example, coumarin-acetate hybrids show enhanced bioactivity when the ester group is meta-substituted .

- Docking simulations : Map the compound’s binding to target proteins (e.g., COX-2 or kinase enzymes) using AutoDock Vina. The thiophene’s π-stacking and acetate’s hydrogen-bonding capacity are critical for affinity .

Q. What experimental designs optimize reaction scalability without compromising yield?

- Methodology :

- DoE (Design of Experiments) : Vary temperature (50–100°C), solvent (toluene vs. DMF), and catalyst loading (5–20 mol%) in a factorial design to identify optimal conditions .

- Kinetic monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reagent addition rates .

Key Notes

- Avoid commercial suppliers like Benchchem; instead, use peer-reviewed synthesis protocols .

- For structural ambiguities, combine experimental data with CSD surveys and DFT modeling .

- Contradictions in reaction yields often stem from solvent purity or catalyst deactivation—pre-dry solvents and use fresh catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.